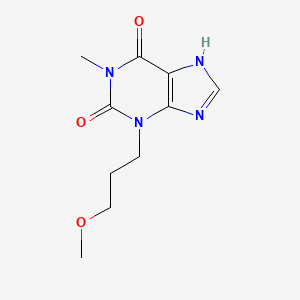

Xanthine, 3-(3-methoxypropyl)-1-methyl-

Description

Context within Broader Xanthine (B1682287) Derivatives Research

Xanthine and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention from researchers due to their diverse pharmacological activities. rsc.orgresearchgate.net Naturally occurring xanthines such as caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246) are widely consumed and known for their stimulant and bronchodilator effects. rsc.org The core xanthine structure, a fused pyrimidine-imidazole ring system, offers multiple sites for chemical modification, particularly at the N1, N3, and N7 positions of the purine (B94841) ring. These modifications can lead to a wide array of compounds with tailored biological activities.

The academic interest in synthesizing novel xanthine derivatives stems from their potential to act as potent and selective modulators of various biological targets. Key mechanisms of action for many xanthine derivatives include the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. rsc.org These actions can influence a variety of physiological processes, including smooth muscle contraction, neurotransmission, and inflammatory responses. Research has demonstrated that the nature of the substituent groups on the xanthine core plays a crucial role in determining the potency and selectivity of these compounds for their respective targets.

Significance of 3-Substituted Xanthines in Pharmacological and Biochemical Science

The substitution at the 3-position of the xanthine molecule is a critical determinant of its pharmacological and biochemical properties. The introduction of various alkyl and functionalized alkyl groups at this position has been a key strategy in the development of new therapeutic agents. For instance, studies on 1-methyl-3-alkylxanthines have shown that the length of the N3-alkyl chain significantly influences their relaxant effects on smooth muscle. researchgate.net

Research into compounds structurally related to Xanthine, 3-(3-methoxypropyl)-1-methyl- has provided insights into the potential impact of the 3-methoxypropyl group. For example, investigations into 1-substituted-3-propylxanthines have revealed that the introduction of alkoxyalkyl groups can lead to potent and selective bronchodilator activity. nih.gov Specifically, a study involving a series of xanthine derivatives demonstrated that compounds with substituents like 3'-methoxypropyl at the 1-position of a 3-propylxanthine core exhibited effective inhibition of acetylcholine-induced bronchospasm. nih.gov While this study focused on a different isomeric configuration, it underscores the pharmacological relevance of the methoxypropyl moiety in the context of the xanthine scaffold.

Furthermore, computational and analytical studies have suggested that 3-substituted xanthines, such as 3-methylxanthine (B41622), are promising candidates for the formation of tetrameric and octameric aggregates, indicating a potential role in the development of quadruplex structures. google.com This points to a biochemical significance beyond receptor antagonism and enzyme inhibition, suggesting that these molecules may participate in more complex biomolecular interactions. The presence of the 3-methoxypropyl group in Xanthine, 3-(3-methoxypropyl)-1-methyl- could therefore confer unique properties that are of interest for further investigation in both pharmacological and biochemical research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94733-92-3 |

|---|---|

Molecular Formula |

C10H14N4O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

3-(3-methoxypropyl)-1-methyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C10H14N4O3/c1-13-9(15)7-8(12-6-11-7)14(10(13)16)4-3-5-17-2/h6H,3-5H2,1-2H3,(H,11,12) |

InChI Key |

ISZVJFZUAYJZJF-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C2=C(N=CN2)N(C1=O)CCCOC |

Canonical SMILES |

CN1C(=O)C2=C(N=CN2)N(C1=O)CCCOC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xanthine, 3-(3-methoxypropyl)-1-methyl- |

Origin of Product |

United States |

Synthetic Methodologies for Xanthine, 3 3 Methoxypropyl 1 Methyl and Analogues

General Synthetic Strategies for Xanthine (B1682287) Core Derivatization

The construction and derivatization of the xanthine scaffold, a purine (B94841) ring system, are most classically achieved through the Traube purine synthesis. biointerfaceresearch.comnih.gov This versatile and widely used method typically begins with a substituted urea (B33335) and cyanoacetic acid to form a 6-aminouracil (B15529) derivative. biointerfaceresearch.com The process involves the condensation of these starting materials, followed by cyclization with an alkali to form the pyrimidine (B1678525) ring. biointerfaceresearch.com Subsequent nitrosation, reduction to a diamine, and a final ring closure of the imidazole (B134444) portion of the xanthine complete the synthesis. nih.gov

The key intermediate in many xanthine syntheses is a 5,6-diaminouracil (B14702). nih.govnih.gov This precursor can be cyclized with various one-carbon reagents to introduce substituents at the C8 position. For instance, formic acid is commonly used to yield 8-unsubstituted xanthines, while other carboxylic acids or their derivatives can introduce alkyl or aryl groups. thieme-connect.de

Alternative strategies include one-pot syntheses that streamline the process. For example, 5,6-diaminouracils can be directly coupled with aldehydes under mild conditions to form the xanthine core in a single step, often accelerated by reagents like bromo dimethyl-sulfonium bromide (BDMS). biointerfaceresearch.com Furthermore, existing natural xanthines like theophylline (B1681296) or theobromine (B1682246) serve as valuable starting materials for further derivatization, allowing for modifications at the N1, N3, N7, and C8 positions. nih.govnih.gov

Table 1: Overview of General Synthetic Strategies for Xanthine Core Derivatization

| Strategy | Key Precursor | Typical Reagents | Positions Substituted | Reference |

|---|---|---|---|---|

| Traube Synthesis | Substituted Urea, 6-Aminouracil | Cyanoacetic acid, NaNO₂, Na₂S₂O₄, Formic Acid | Core Scaffold, N1, N3 | biointerfaceresearch.comnih.gov |

| Diaminouracil Cyclization | 5,6-Diaminouracil | Formic Acid, Aldehydes, Carboxylic Acids | C8 | biointerfaceresearch.comthieme-connect.de |

| One-Pot Synthesis | 5,6-Diaminouracil | Aldehydes, BDMS | C8 | biointerfaceresearch.com |

| Derivatization | Theophylline, Caffeine (B1668208) | Alkyl Halides, Acyl Halides | N1, N3, N7, C8 | nih.govnih.gov |

Specific Approaches for Introducing the 3-(3-methoxypropyl) Moiety

The introduction of the 3-(3-methoxypropyl) group at the N3 position of the xanthine nucleus is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through N-alkylation of a suitable xanthine precursor. A key study outlines the synthesis of a series of 1-alkyl-8-substituted-3-(3-methoxypropyl) xanthines. nih.gov

The general approach involves starting with a 1-alkyl-5,6-diaminouracil. This intermediate is first condensed with a suitable reagent, such as a substituted benzoic acid, to form an amide. This amide is then cyclized, often by heating in a mixture of methanol (B129727) and aqueous sodium hydroxide, to form a 1-alkyl-8-substituted-xanthine. nih.gov

Once the 1,8-disubstituted xanthine is formed, the 3-(3-methoxypropyl) group is introduced via a regioselective alkylation reaction. The xanthine derivative is treated with 1-bromo-3-methoxypropane (B1268092) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction selectively occurs at the N3 position to yield the desired 1-alkyl-8-substituted-3-(3-methoxypropyl) xanthine. nih.gov This targeted alkylation is fundamental for creating analogues with potential as A₂B adenosine (B11128) receptor antagonists. nih.gov

Regioselective Synthesis Considerations in Xanthine Chemistry

Controlling the position of substitution (regioselectivity) on the xanthine ring is a significant challenge due to the presence of multiple reactive nitrogen atoms (N1, N3, N7, and N9). The outcome of alkylation reactions is highly dependent on the reaction conditions, the nature of the substrate, and the alkylating agent used.

For instance, direct alkylation of xanthine itself often leads to a mixture of products. To achieve selectivity, protecting groups or specific precursors are employed. Silylation of a 1-substituted xanthine can direct a subsequent alkylation to the N7-position, providing a route to 1,7-disubstituted analogs. nih.gov Similarly, the regioselective alkylation of tris(trimethylsilyl)-6-aminouracil can provide 3-substituted 6-aminouracils, which are precursors for 1,8-disubstituted xanthines. nih.gov

The acidity of the N-H protons plays a crucial role, with the N3-H generally being more acidic than the N1-H in many uracil (B121893) precursors, allowing for selective alkylation at the N3 position under basic conditions. nih.gov In the purine system, the reaction conditions can be tuned to favor either kinetic or thermodynamic products. For example, in the alkylation of certain 6-substituted purines, kinetically controlled conditions using SnCl₄ as a catalyst can favor N7 substitution, while thermodynamically controlled conditions may yield the N9 isomer. nih.gov The choice of solvent and base is also critical; for example, using potassium carbonate in DMF is a common method for achieving N-alkylation. researchgate.net

Advanced Synthetic Techniques in Xanthine Analog Preparation

Modern organic synthesis has introduced several advanced techniques that enhance the efficiency, yield, and diversity of xanthine analog preparation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times and improve yields in xanthine synthesis. bohrium.com It is particularly effective for the imidazole ring-closure step. For example, heating a 5,6-diaminouracil derivative with triethyl orthoformate under microwave conditions can complete the cyclization in minutes, compared to hours required for conventional heating. researchgate.netpsu.edu This technique has also been successfully applied to the synthesis of 8-substituted xanthines by reacting diaminouracils with various reagents under controlled microwave heating. bohrium.comnih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura and Sonogashira cross-coupling reactions have become indispensable for introducing aryl, heteroaryl, and alkynyl groups, primarily at the C8 position of the xanthine core. nih.gov These reactions typically involve coupling an 8-haloxanthine (e.g., 8-bromo- or 8-chloroxanthine) with a boronic acid (Suzuki) or a terminal alkyne (Sonogashira) in the presence of a palladium catalyst. nih.govwikipedia.orgorganic-chemistry.org These methods offer a broad scope for creating diverse libraries of C8-substituted xanthine derivatives for structure-activity relationship studies. researchgate.netresearchgate.net

Multi-Component and One-Pot Reactions: To improve synthetic efficiency, one-pot procedures are increasingly utilized. The A³-coupling (alkyne-aldehyde-amine) reaction, a copper(I)-catalyzed one-pot three-component reaction, has been used to synthesize complex xanthine derivatives. This involves reacting an 8-ethynylxanthine with formaldehyde (B43269) and a secondary amine to generate novel side chains. nih.gov These advanced methods provide rapid access to complex molecules that would otherwise require lengthy, multi-step syntheses.

Table 2: Advanced Synthetic Techniques

| Technique | Application in Xanthine Synthesis | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Imidazole ring closure, C8-substitution | Drastically reduced reaction times, improved yields | psu.edunih.gov |

| Suzuki-Miyaura Coupling | C8-arylation/heteroarylation | Broad substrate scope, mild conditions | nih.govresearchgate.net |

| Sonogashira Coupling | C8-alkynylation | Formation of C(sp)-C(sp²) bonds | nih.govwikipedia.org |

| A³-Coupling | N-alkylation with complex side chains | One-pot, three-component, high efficiency | nih.gov |

Molecular Pharmacology and Mechanism of Action of Xanthine, 3 3 Methoxypropyl 1 Methyl

Adenosine (B11128) Receptor Antagonism Studies

Xanthines, including naturally occurring compounds like caffeine (B1668208) and theophylline (B1681296), exert many of their physiological effects by blocking adenosine receptors (ARs). nih.govsigmaaldrich.com There are four subtypes of adenosine receptors—A1, A2A, A2B, and A3—all of which are G protein-coupled receptors. mdpi.com The pharmacological activity of a specific xanthine (B1682287) derivative is determined by its binding affinity and selectivity for these receptor subtypes.

Binding Affinity and Selectivity at Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

The affinity and selectivity of xanthine derivatives at adenosine receptors are highly dependent on the nature and position of substituents on the xanthine core. While classic xanthines like theophylline and caffeine are non-selective antagonists with micromolar affinity, synthetic modifications have led to highly potent and selective antagonists for each subtype. nih.govsigmaaldrich.com

Research into a series of 1-alkyl-3-(3-methoxypropyl)-8-aryl xanthines, which are structurally very similar to the compound of interest, has been conducted to identify high-affinity, selective antagonists for the A2B receptor. nih.govresearchgate.net In this series, substitutions at the N-1 and N-3 positions were explored to enhance both A2B receptor affinity and oral bioavailability. researchgate.net For instance, some 1-ethyl-3-(3-methoxypropyl)-8-aryl substituted derivatives demonstrated moderate-to-high affinity at human A2B receptors, with certain compounds showing over 34-fold selectivity for the A2B subtype over A1, A2A, and A3 receptors. nih.govresearchgate.net

Generally, for A2B receptor affinity, a larger alkyl group at the N-1 position compared to the N-3 position is favorable. nih.gov The presence of the 3-methoxypropyl group at the N-3 position is a key structural feature in this context. While specific Kᵢ values for 3-(3-methoxypropyl)-1-methylxanthine are not available in the cited literature, the data from related compounds suggest it would likely function as an adenosine receptor antagonist, with a potential preference for the A2B subtype, though this would be confirmed only through direct binding assays.

Table 1: Adenosine Receptor Binding Affinities (Kᵢ, nM) of Representative Xanthine Derivatives

| Compound | A1 (human) | A2A (human) | A2B (human) | A3 (human) |

|---|---|---|---|---|

| Theophylline | 13,000 | 4,500 | 15,000 | >100,000 |

| Caffeine | 26,000 | 13,000 | 33,000 | >100,000 |

| 1-Propylxanthine | 2,600 | 10,000 | 360 | >100,000 |

| 1,3-Dipropyl-8-phenylxanthine (B136342) | 11 | 22 | 1,100 | 1,400 |

Note: This table presents data for well-characterized xanthine derivatives to illustrate general structure-activity relationships. Data for Xanthine, 3-(3-methoxypropyl)-1-methyl- is not available in the cited sources.

Ligand-Receptor Interaction Dynamics and Modeling

The binding of xanthine antagonists to adenosine receptors occurs within a binding pocket located in the transmembrane domain of the receptor. The interaction is primarily governed by hydrophobic interactions and hydrogen bonding.

Crystal structures of A1 and A2A adenosine receptors complexed with various xanthine antagonists have revealed key determinants of ligand binding and selectivity. rcsb.orgrcsb.org A conserved glutamine residue is crucial for interacting with the xanthine core. The selectivity between A1 and A2A receptors is significantly influenced by a single amino acid difference in transmembrane helix 7: a threonine (T270) in the A1 receptor versus a methionine (M270) in the A2A receptor. rcsb.org This difference creates a subtle change in the shape and polarity of the binding pocket, which can be exploited to design subtype-selective ligands.

Role of Structural Modifications in Adenosine Receptor Binding

The pharmacological profile of xanthines can be systematically tuned by altering substituents at the N-1, N-3, N-7, and C-8 positions. nih.gov

N-1 and N-3 Positions: Elongating the N-1 and N-3 alkyl groups from methyl (as in theophylline) to propyl generally increases affinity, particularly at the A1 receptor. nih.govnih.gov For A2B selectivity, substitution at the N-1 position with alkyl or phenylethyl groups is often favored, while the N-3 position can be a hydrogen or methyl. nih.gov The combination of a 1-methyl group with a 3-(3-methoxypropyl) group places it within a chemical space explored for A2B antagonism. nih.gov

N-7 Position: Substitution at the N-7 position generally decreases adenosine receptor antagonism. nih.gov This is why compounds like theophylline (1,3-dimethylxanthine) are more potent AR antagonists than caffeine (1,3,7-trimethylxanthine).

C-8 Position: The most dramatic increases in affinity and selectivity are often achieved by introducing substituents at the C-8 position. Large, hydrophobic groups, especially aryl rings, can increase potency at A1 and A2A receptors by several orders of magnitude. nih.gov For instance, 1,3-dipropyl-8-phenylxanthine is a highly potent A1/A2A antagonist. nih.gov

Phosphodiesterase Enzyme Inhibition

A secondary mechanism of action for many xanthine derivatives is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). nih.gov These enzymes are responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting PDEs, xanthines can increase intracellular levels of cAMP and cGMP, leading to a range of cellular responses.

Non-selective Phosphodiesterase Inhibition Profile

Many simple alkylxanthines, such as theophylline and 3-isobutyl-1-methylxanthine (B1674149) (IBMX), are non-selective PDE inhibitors, meaning they inhibit multiple PDE families with similar potency. nih.govnih.gov This non-selectivity contributes to their broad pharmacological effects and, in the case of theophylline, a narrow therapeutic window. nih.gov The PDE inhibitory activity of xanthines is generally considered weaker than their adenosine receptor antagonism at typical physiological concentrations. nih.gov The specific non-selective PDE inhibition profile of Xanthine, 3-(3-methoxypropyl)-1-methyl- has not been characterized in the available literature.

Inhibition of Specific Phosphodiesterase Isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE9)

The PDE superfamily consists of at least 11 distinct families (PDE1-PDE11), which differ in their substrate specificity (cAMP, cGMP, or both), regulatory mechanisms, and tissue distribution. While simple xanthines are non-selective, medicinal chemistry efforts have produced xanthine derivatives with considerable selectivity for specific PDE isozymes.

Studies on related xanthine derivatives have shown varied inhibition profiles. For example, propentofylline (B1679635) is a potent inhibitor of cGMP-stimulated PDE (PDE2) with an IC50 of 20 µM and also shows selectivity for rolipram-sensitive PDE (PDE4) over cGMP-inhibited PDE (PDE3). nih.gov Other research has focused on developing xanthines as potent inhibitors of PDE5 for erectile dysfunction or PDE9 for cognitive disorders. researchgate.netresearchgate.net For example, certain 8-aryl xanthines have been shown to be potent and selective PDE5 inhibitors. researchgate.net The substitution pattern on the xanthine core dictates which PDE isozyme is preferentially inhibited. Given the lack of specific data, one can only speculate that Xanthine, 3-(3-methoxypropyl)-1-methyl- would possess some level of PDE inhibitory activity, though its potency and selectivity profile remain to be determined.

Table 2: PDE Inhibitory Activity (IC₅₀, µM) of Representative Xanthine Derivatives

| Compound | PDE1 | PDE2 (cGMP-stimulated) | PDE3 (cGMP-inhibited) | PDE4 (cAMP-specific) |

|---|---|---|---|---|

| Pentoxifylline | >100 | 100 | >100 | >100 |

| Propentofylline | 40 | 20 | 100 | 20 |

| Torbafylline | 100 | >100 | >100 | >100 |

Note: This table presents data for well-characterized xanthine derivatives to illustrate PDE inhibition profiles. Data for Xanthine, 3-(3-methoxypropyl)-1-methyl- is not available in the cited sources.

Consequences of Phosphodiesterase Inhibition on Intracellular Cyclic Nucleotide Levels (cAMP, cGMP)

A primary mechanism of action for Propentofylline is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). drugbank.comwikipedia.orgpatsnap.com PDEs are enzymes responsible for the degradation of the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov By inhibiting these enzymes, Propentofylline leads to an accumulation of both cAMP and cGMP within the cell. patsnap.com

Other Established Molecular Interactions and Signaling Pathways

Beyond its effects on cyclic nucleotides, Propentofylline engages with several other molecular targets and signaling cascades that contribute to its biological activity.

Cholinergic System Modulation

Propentofylline has demonstrated significant modulatory effects on the cholinergic nervous system, which is crucial for cognitive functions like learning and memory. In animal models of cholinergic dysfunction, administration of Propentofylline prevented the decline in the activity of key cholinergic enzymes, including choline (B1196258) acetyltransferase and cholinesterase. nih.gov

Furthermore, Propentofylline influences postsynaptic cholinergic components. In a model of basal forebrain lesion, which leads to cholinergic deficits, chronic administration of Propentofylline was found to ameliorate the resulting alterations in muscarinic cholinergic receptors in the frontal cortex and hippocampus. nih.gov Specifically, it normalized the binding affinity (Kd) and the density (Bmax) of these receptors, suggesting an improvement of presynaptic cholinergic dysfunction. nih.gov

| Brain Region | Parameter | Effect of Lesion (Vehicle) | Effect of Propentofylline (25 mg/kg) |

|---|---|---|---|

| Frontal Cortex | Bmax (fmol/mg protein) | Increase | Significant Reduction vs. Vehicle |

| Kd (nM) | Increase | Significant Reduction vs. Vehicle | |

| Parietal Cortex | Bmax (fmol/mg protein) | Increase | No Significant Change vs. Vehicle |

| Kd (nM) | Increase | Significant Reduction vs. Vehicle | |

| Hippocampus | Bmax (fmol/mg protein) | Increase | No Significant Change vs. Vehicle |

| Kd (nM) | Increase | Significant Reduction vs. Vehicle |

Table 1: Effect of Propentofylline on Muscarinic Receptor Binding Parameters in Rats with Basal Forebrain Lesions. Data compiled from Ogawa et al., 1995. nih.gov

Wnt Signaling Pathway Involvement

Based on a comprehensive review of the available scientific literature, there is currently no direct evidence linking Propentofylline to the modulation of the Wnt signaling pathway. Studies on other xanthine derivatives, such as Pentoxifylline, have shown interactions with this pathway, but similar findings for Propentofylline have not been reported. nih.govresearchgate.net

Histone Deacetylase (HDAC) Activation

There is no scientific literature available that describes a direct interaction between Propentofylline and the activity of histone deacetylases (HDACs). The role of HDACs in neuronal function is an area of active research, but a functional relationship with Propentofylline has not been established. nih.govnih.gov

Calcium Homeostasis Modulation at a Cellular Level

Propentofylline has been shown to modulate cellular calcium homeostasis, particularly under conditions of stress such as hypoxia-hypoglycemia. nih.gov Pathological increases in intracellular calcium are a key mechanism of neuronal injury during ischemic events. frontiersin.orgmdpi.com

In an in vitro study using gerbil hippocampal slices, Propentofylline demonstrated a protective effect by delaying the acute increase in intracellular calcium accumulation induced by hypoxic-hypoglycemic conditions. This effect was dose-dependent, indicating a direct pharmacological modulation of the cellular mechanisms that regulate calcium influx or storage during ischemic-like insults. nih.gov This retardation of pathological calcium accumulation may be a significant component of Propentofylline's neuroprotective properties. nih.gov

| Propentofylline Concentration | Mean Latency of Calcium Accumulation in CA1 (seconds) |

|---|---|

| 0 µM (Control) | 123 |

| 10 µM | 146 |

| 100 µM | 168 |

| 1 mM | 197 |

Table 2: Dose-Dependent Effect of Propentofylline on Delaying Hypoxia-Hypoglycemia-Induced Calcium Accumulation in Gerbil Hippocampal CA1 Region. Data compiled from Andiné et al., 1992. nih.gov

Interaction with Other Enzyme Systems (e.g., Pancreatic Lipase (B570770), Primary Amine Oxidase)

A review of the scientific literature did not yield specific information regarding the direct interaction of Propentofylline with pancreatic lipase or primary amine oxidase. While other methylxanthines have been studied for their effects on various enzyme systems, data specifically detailing the inhibitory or activatory profile of Propentofylline against these particular enzymes are not currently available.

Influence on PI3K/AKT Signaling Pathway in Cellular Models

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, notably cancer. Emerging evidence suggests that certain methylxanthine derivatives can exert inhibitory effects on this pathway, offering a potential mechanism for their observed anti-inflammatory and anti-tumor activities.

While direct studies on "Xanthine, 3-(3-methoxypropyl)-1-methyl-" are not yet available, research on other methylxanthines, such as caffeine, theophylline, and pentoxifylline, has demonstrated their ability to reduce the phosphorylation of AKT. This reduction in AKT activation is thought to be mediated, at least in part, through the inhibition of chitinase (B1577495) 3-like 1 (CHI3L1). The suppression of CHI3L1 by these compounds has been shown to significantly decrease AKT phosphorylation. Given the structural similarities within the methylxanthine family, it is plausible that 3-(3-methoxypropyl)-1-methylxanthine could operate through a similar mechanism.

| Compound Class | Representative Compound(s) | Observed Effect on PI3K/AKT Pathway | Putative Mechanism |

| Methylxanthines | Caffeine, Theophylline, Pentoxifylline | Reduction in AKT phosphorylation | Inhibition of CHI3L1 |

Modulation of Gene Regulation Mechanisms

The ability of a compound to influence gene expression is a key aspect of its pharmacological profile. Methylxanthines have been shown to modulate gene regulation through various mechanisms, including the alteration of splicing factor expression and the induction of changes in protein isoforms with distinct biological activities.

Studies on theophylline, a closely related dimethylxanthine, have revealed its capacity to down-regulate the expression of serine/arginine-rich splicing factor 3 (SRSF3). This down-regulation, in turn, influences the alternative splicing of the tumor suppressor gene p53, leading to a switch from the alpha isoform to the beta isoform. This shift is significant as the p53 beta isoform has been associated with the induction of cellular apoptosis and senescence. Such a mechanism highlights the potential for methylxanthine derivatives to exert anti-cancer effects by modulating the expression and function of critical regulatory proteins.

Furthermore, the anti-inflammatory properties of methylxanthines are well-documented and are believed to contribute to their therapeutic effects in various inflammatory conditions. These effects are often mediated by the regulation of genes involved in the inflammatory response. While specific gene targets for "Xanthine, 3-(3-methoxypropyl)-1-methyl-" have not been identified, the established anti-inflammatory profile of the methylxanthine class suggests a likely impact on the expression of pro-inflammatory cytokines and other mediators.

| Compound Class | Representative Compound(s) | Effect on Gene Regulation | Consequence |

| Methylxanthines | Theophylline | Down-regulation of SRSF3 | Switch in p53 isoform from alpha to beta |

| Induction of apoptosis and senescence |

It is important to underscore that the specific molecular actions of "Xanthine, 3-(3-methoxypropyl)-1-methyl-" require direct experimental validation. The information presented here is based on the activities of structurally related compounds and serves as a predictive framework for future research into the precise pharmacological mechanisms of this particular xanthine derivative.

Structure Activity Relationship Sar Studies and Rational Design of Xanthine, 3 3 Methoxypropyl 1 Methyl Analogues

Impact of Substitutions at Xanthine (B1682287) Core Positions (N1, N3, N7, C8) on Biological Activity

The biological activity of xanthine analogues, particularly their affinity and selectivity for adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3), is profoundly influenced by the nature and position of substituents on the core heterocyclic ring. nih.govnih.gov

N1 Position: Substitution at the N1 position is critical for high affinity and selectivity towards adenosine receptors. nih.gov The presence of a methyl group at N1, as in the parent compound, is considered pivotal for inhibitory effects at these receptors. nih.gov Studies on various 1,3-dialkylxanthines have shown that increasing the chain length from methyl to propyl can enhance affinity. For instance, replacing the 1,3-dimethyl groups of theophylline (B1681296) with 1,3-dipropyl groups can increase affinity at the rat A1 adenosine receptor by approximately 20-fold. nih.gov Specifically for analogues of 3-(3-methoxypropyl)-1-methylxanthine, varying the N1-alkyl substituent has been explored to modulate potency, with small hydrophobic groups being generally well-tolerated. nih.govbiointerfaceresearch.com

N3 Position: The N3 position is also a key site for modification. The 3-(3-methoxypropyl) group in the title compound is a significant determinant of its pharmacological profile. While this specific chain is a focus, general SAR principles indicate that substitution at this position influences effects such as bronchodilation. researchgate.net The length and nature of the alkyl chain at N3 can impact potency and selectivity. For example, in a series of N3-alkyl-xanthines, butylxanthine was found to be a potent inhibitor of phosphodiesterase (PDE), with a good correlation observed between the alkyl chain length and the inhibitory constant (Ki) value. researchgate.net

N7 Position: Modifications at the N7 position generally lead to a decrease in both adenosine receptor antagonism and bronchodilator potency. nih.gov Theophylline, which is unsubstituted at N7, is a more potent adenosine receptor antagonist than caffeine (B1668208), which has a methyl group at N7. nih.gov Introducing a 7-methyl group can significantly decrease A1 receptor affinity, thereby increasing selectivity for A2A or A2B receptors. nih.gov However, certain bulky substituents can be tolerated and have been used to attach linkers for creating dual-action drugs or molecular probes. nih.govnih.gov

C8 Position: The C8 position is the most versatile site for substitution to achieve high affinity and selectivity. nih.gov Introducing aryl or cycloalkyl groups at C8 has been a successful strategy for developing potent A1 and A2A receptor antagonists. nih.govnih.gov For analogues of 3-(3-methoxypropyl)-1-methylxanthine, a range of substituents at the C8 position, such as amino, alkoxy, and substituted phenyl groups, have been investigated. biointerfaceresearch.com For instance, the introduction of a p-sulfophenyl group can decrease activity and selectivity for the A1 receptor, whereas 8-cycloalkyl substituents can markedly increase the activity of certain xanthines at the A2 receptor. nih.gov

| Position | General Impact of Substitution | Example of Modification's Effect |

| N1 | Crucial for high affinity and selectivity at adenosine receptors. nih.gov | Elongating alkyl chains from methyl to propyl can increase A1 receptor affinity. nih.gov |

| N3 | Influences bronchodilator effect and PDE inhibition. researchgate.net | Increasing alkyl chain length can improve PDE inhibitory potency. researchgate.net |

| N7 | Substitution generally decreases adenosine receptor antagonism. nih.gov | A 7-methyl group decreases A1 affinity, enhancing A2 selectivity. nih.gov |

| C8 | Key for enhancing potency and achieving receptor subtype selectivity. nih.gov | 8-aryl or 8-cycloalkyl groups can create potent A1/A2A antagonists. nih.govnih.gov |

Correlation between Methoxypropyl Chain Modifications and Pharmacological Profile

The 3-(3-methoxypropyl) chain is a distinguishing feature of the target compound. While direct and extensive SAR studies on modifications of this specific chain are not widely published, principles from related N3-substituted xanthines can provide valuable insights. The length, branching, and incorporation of functional groups within this chain are expected to significantly alter the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Studies on other N3-alkylxanthines have demonstrated a clear correlation between the length of the alkyl chain and biological activity. For instance, an increase in chain length at the N3 position has been shown to correlate with increased inhibitory activity on cAMP phosphodiesterase (PDE). researchgate.net It is plausible that modifying the three-carbon propyl linker of the methoxypropyl chain—by shortening, lengthening, or introducing rigidity—would modulate receptor affinity.

Furthermore, the terminal methoxy (B1213986) group is a key feature. Its replacement with other functional groups could lead to significant changes in activity:

Replacement with a hydroxyl group: This could introduce a hydrogen bond donor, potentially altering binding interactions within the receptor pocket.

Replacement with a bulkier alkoxy group: This might probe the steric limits of the binding site.

Replacement with an amino or other polar group: This would change the electronic and solubility characteristics of the molecule, affecting both receptor interaction and pharmacokinetic properties.

A study focused on novel 1-alkyl-8-substituted-3-(3-methoxypropyl)xanthines identified this scaffold as promising for developing putative A2B receptor antagonists, highlighting the importance of this specific N3-substituent in guiding receptor interaction. biointerfaceresearch.com

Computational Chemistry and Molecular Modeling in Xanthine Analog Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel xanthine analogues. bohrium.com These techniques provide insights into the three-dimensional interactions between ligands and their receptor targets, guiding the synthesis of compounds with enhanced affinity and selectivity.

Homology modeling is frequently employed to construct 3D models of adenosine receptors, for which crystal structures may not be available, using the known structure of a related receptor (e.g., the A2A adenosine receptor) as a template. bohrium.comresearchgate.net These models of the A1, A2B, and A3 receptor subtypes allow for the investigation of the binding site architecture and the identification of key amino acid residues that interact with xanthine-based ligands.

Molecular docking studies are then used to predict the binding poses of newly designed analogues, such as derivatives of Xanthine, 3-(3-methoxypropyl)-1-methyl-, within the active site of the target receptor. nih.govresearchgate.net These simulations can:

Predict Binding Affinity: Scoring functions estimate the binding energy, helping to prioritize which compounds to synthesize.

Explain SAR Data: Docking can rationalize why certain substitutions increase or decrease activity by revealing favorable or unfavorable interactions (e.g., hydrogen bonds, hydrophobic interactions, steric clashes).

Guide Analogue Design: By visualizing the ligand in the binding pocket, chemists can identify unoccupied spaces where additional functional groups could be added to form new, beneficial interactions, thereby improving potency or selectivity. nih.gov

For example, docking studies can highlight crucial structural components required to develop potent A2A receptor antagonists from a xanthine scaffold. nih.gov These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Design Strategies for Enhanced Receptor Selectivity and Potency

The development of xanthine analogues with high potency and selectivity for a specific adenosine receptor subtype is a primary goal in medicinal chemistry to minimize off-target effects. Several design strategies have proven effective.

Achieving Selectivity through C8-Substitution: As previously noted, the C8 position is paramount for tuning selectivity.

A1 Selectivity: The introduction of bulky, lipophilic groups like cyclopentyl or specific phenyl derivatives at the C8 position of 1,3-dipropylxanthine (B15781) has yielded highly potent and A1-selective antagonists.

A2A Selectivity: Styryl groups or other extended conjugated systems at the C8 position are often associated with high A2A receptor affinity.

A2B Selectivity: The development of antagonists for the A2B receptor, a historically challenging target, has been advanced by placing large, complex substituents at the C8 position, often containing phenylsulfonamide moieties, on a 1-propyl-3-alkylxanthine scaffold. mdpi.com A study specifically investigating 1-alkyl-8-substituted-3-(3-methoxypropyl)xanthines aimed to develop putative A2B receptor antagonists, underscoring this strategy. biointerfaceresearch.com

A3 Selectivity: Achieving high A3 selectivity with xanthine-based antagonists is difficult, as they often display higher affinity for A1 and A2A receptors. However, specific substitution patterns, such as 8-alkyl groups, tend to favor A3 selectivity over 8-aryl groups. nih.gov

Modifying N-Alkyl Substituents: Fine-tuning the alkyl groups at the N1 and N3 positions is another key strategy. Elongating the N1 and N3 substituents from methyl to propyl or butyl often enhances affinity for A1 receptors. nih.gov The combination of a 1-propyl group with a specific 3-alkyl or 3-alkoxyalkyl substituent, like the 3-methoxypropyl group, can be optimized to favor a particular receptor subtype. biointerfaceresearch.commdpi.com

| Strategy | Target Receptor | Example Modification |

| C8-Substitution | A1 | 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) |

| A2A | 8-Styrylxanthines | |

| A2B | 8-[4-[4-(4-Chlorophenyl)piperazin-1-ylsulfonyl]phenyl]-1-propylxanthine | |

| N-Alkyl Modification | A1 | Increasing N1/N3 alkyl chain length to propyl. nih.gov |

| A2B | N1-propyl combined with specific N3 and C8 substituents. biointerfaceresearch.commdpi.com |

Comparative SAR Analysis with Other Methylxanthine Derivatives

Comparing the SAR of 3-(3-methoxypropyl)-1-methylxanthine analogues with well-known methylxanthines like caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine) provides a valuable context for understanding its unique properties.

Caffeine vs. Theophylline: The primary structural difference is the methyl group at the N7 position of caffeine, which is absent in theophylline. This single methyl group is responsible for a significant decrease in theophylline's potency as an adenosine receptor antagonist. nih.gov Theophylline is a more effective cardiac stimulant and smooth muscle relaxant, while caffeine is a more potent CNS stimulant. nih.govnih.gov The SAR of 3-(3-methoxypropyl)-1-methylxanthine, which is also unsubstituted at N7, would be expected to follow patterns more similar to theophylline than caffeine in this regard.

Theobromine: Lacking a methyl group at the N1 position, theobromine is a much weaker adenosine receptor antagonist than theophylline or caffeine. nih.gov This underscores the critical importance of the N1-substituent, a feature present in the 3-(3-methoxypropyl)-1-methylxanthine scaffold.

Synthetic Derivatives (e.g., IBMX): 3-Isobutyl-1-methylxanthine (B1674149) (IBMX) is a potent but non-selective phosphodiesterase inhibitor and adenosine receptor antagonist. nih.govjohnshopkins.edu The N3-isobutyl group of IBMX compared to the N3-(3-methoxypropyl) group of the title compound highlights how modifications at this position can drastically alter the pharmacological profile. The linear, flexible, and polar methoxypropyl chain likely engages with different regions of the receptor binding pocket compared to the branched, more hydrophobic isobutyl group.

In Vitro and Biochemical Research Applications of Xanthine, 3 3 Methoxypropyl 1 Methyl

Use as a Pharmacological Probe in Adenosine (B11128) Receptor Studies

Methylxanthines, including synthetic derivatives, are pivotal tools in pharmacology, primarily due to their structural resemblance to the endogenous nucleoside adenosine. This similarity allows them to act as antagonists at adenosine receptors (ARs), thereby blocking the physiological effects of adenosine. nih.govresearchgate.net The family of adenosine receptors consists of four subtypes: A1, A2A, A2B, and A3. The antagonism of these receptors, particularly A1 and A2A, is a cornerstone of the pharmacological activity of methylxanthines. nih.govnih.gov

Natural methylxanthines like caffeine (B1668208) and theophylline (B1681296) are classical non-selective adenosine receptor antagonists. researchgate.netnih.gov However, the development of synthetic derivatives has led to compounds with varying affinities and selectivities for the different AR subtypes. These derivatives are invaluable as pharmacological probes to investigate the specific roles of each receptor subtype in cellular and physiological processes. By selectively blocking a particular adenosine receptor subtype, researchers can elucidate its function in various signaling cascades and disease models.

The affinity of methylxanthines for adenosine receptors is a key determinant of their potency as research tools. The table below presents the binding affinities (Ki values) of several common methylxanthines for different adenosine receptor subtypes, illustrating the range of potivities and selectivities that can be achieved through chemical modification of the xanthine (B1682287) scaffold.

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |

| Caffeine | 12,000 | 2,400 | 13,000 | >100,000 |

| Theophylline | 8,500 | 4,500 | 15,000 | >100,000 |

| Theobromine (B1682246) | 63,000 | 19,000 | 43,000 | >100,000 |

| Istradefylline | 130 | 2.2 | 3,700 | 4,900 |

| 1,3-Diethyl-8-phenylxanthine (DPX) | 44 | 1,400 | - | - |

Data compiled from various pharmacological studies.

The use of these compounds has been instrumental in defining the roles of adenosine receptors in the central nervous system, cardiovascular system, and inflammatory processes. nih.govnih.gov The structural modifications on the xanthine core, such as the 3-(3-methoxypropyl)-1-methyl- substitutions, are designed to modulate the affinity and selectivity for these receptors, potentially creating more precise pharmacological probes.

Application in Cellular Signaling Pathway Investigations

Xanthine derivatives serve as versatile agents for investigating a multitude of intracellular signaling pathways. nih.gov Their effects extend beyond adenosine receptor antagonism and include the modulation of key enzymes and signaling molecules. nih.govnih.gov

One of the most well-documented mechanisms of action for methylxanthines is the inhibition of phosphodiesterases (PDEs). nih.govresearchgate.netnih.gov PDEs are a family of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in cellular signaling. nih.gov By inhibiting PDEs, xanthine derivatives increase the intracellular concentrations of cAMP and cGMP, leading to the activation of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG). nih.govrxlist.com This mechanism is fundamental to many of their physiological effects, including smooth muscle relaxation. nih.gov

Furthermore, some xanthine derivatives have been shown to modulate intracellular calcium (Ca2+) levels. researchgate.netnih.gov Studies have demonstrated that compounds like 3-isobutyl-1-methyl-xanthine (IBMX), caffeine, and theophylline can inhibit the increase in intracellular Ca2+ concentration evoked by certain stimuli, affecting both the release from internal stores and the entry from the extracellular space. nih.gov

In addition to these pathways, methylxanthines can also influence gene expression through the activation of histone deacetylases (HDACs). Theophylline, for example, can stimulate HDAC activity, which plays a role in suppressing the expression of inflammatory genes. nih.gov The table below summarizes the effects of select methylxanthines on various cellular signaling pathways.

| Methylxanthine | Primary Signaling Pathway Affected | Cellular Outcome |

| Theophylline | Phosphodiesterase (PDE) Inhibition | Increased intracellular cAMP, bronchodilation. nih.govrxlist.com |

| IBMX | Phosphodiesterase (PDE) Inhibition | Broad-spectrum PDE inhibition, increased cAMP and cGMP. nih.gov |

| Pentoxifylline | Inhibition of TNF-α synthesis | Anti-inflammatory effects. nih.gov |

| Propentofylline (B1679635) | Adenosine transport inhibition | Neuroprotection. |

| Theophylline | Histone Deacetylase (HDAC) Activation | Suppression of inflammatory gene expression. nih.gov |

Neuroprotective Research in Cellular and Animal Models (theoretical basis)

A growing body of research suggests that methylxanthine derivatives possess neuroprotective properties, making them subjects of interest in the study of neurodegenerative diseases. nih.govnih.gov The theoretical basis for these effects is multifactorial, stemming from their ability to interact with several molecular targets within the central nervous system. nih.govnih.gov

The primary mechanism underlying the neuroprotective potential of methylxanthines is their antagonism of adenosine receptors, particularly the A2A receptor. nih.gov Overstimulation of A2A receptors has been implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's disease. By blocking these receptors, methylxanthines can mitigate excitotoxicity, reduce neuroinflammation, and modulate the release of neurotransmitters. nih.gov

Synthetic xanthine derivatives, such as propentofylline, have been specifically investigated for their neuroprotective actions. nih.govnih.gov In experimental models, propentofylline has been shown to improve cognitive function and inhibit inflammatory processes, as well as reduce the excessive activation of microglia and the formation of free radicals and abnormal amyloid precursor proteins.

The neuroprotective effects of methylxanthines are also linked to their anti-inflammatory and antioxidant properties, which are discussed in more detail in the following section. The table below outlines the key theoretical mechanisms through which methylxanthines may exert neuroprotection.

| Proposed Neuroprotective Mechanism | Description | Key Methylxanthine Examples |

| Adenosine A2A Receptor Antagonism | Reduces excitotoxicity and neuroinflammation. nih.gov | Caffeine, Istradefylline |

| Phosphodiesterase (PDE) Inhibition | Increases levels of cyclic nucleotides which can promote neuronal survival. nih.gov | Propentofylline |

| Anti-inflammatory Action | Inhibits the production of pro-inflammatory cytokines in the brain. nih.gov | Pentoxifylline, Theophylline |

| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress in neuronal cells. nih.gov | Caffeine |

| Modulation of Amyloid-β (Aβ) Homeostasis | Shifts the processing of amyloid precursor protein away from the amyloidogenic pathway. nih.gov | Caffeine, Theophylline, Pentoxifylline, Propentofylline |

Anti-inflammatory and Anti-oxidative Properties in Experimental Models

Many natural and synthetic xanthine derivatives exhibit significant anti-inflammatory and anti-oxidative properties in various experimental models. nih.govnih.govdergipark.org.tr These properties contribute to their therapeutic potential in a range of conditions characterized by inflammation and oxidative stress.

The anti-inflammatory effects of methylxanthines are often attributed to their ability to inhibit the production and release of pro-inflammatory mediators. nih.gov For instance, pentoxifylline is known to inhibit the synthesis of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade. nih.gov Theophylline has been shown to suppress the expression of inflammatory genes, partly through its activation of histone deacetylases. nih.gov Furthermore, the anti-inflammatory actions of methylxanthines can be a result of their non-selective phosphodiesterase inhibition and adenosine receptor antagonism, which leads to an increase in cAMP concentration and subsequent inhibition of inflammatory cell activation. nih.govresearchgate.net

In addition to their anti-inflammatory actions, several xanthine derivatives have demonstrated antioxidant activity. dergipark.org.trresearchgate.net They can act as scavengers of free radicals, thereby protecting cells from oxidative damage. The antioxidant properties of these compounds are an area of active research, with studies exploring their potential to mitigate oxidative stress in various disease models.

The following table provides examples of the anti-inflammatory and anti-oxidative effects of specific methylxanthines observed in experimental settings.

| Methylxanthine | Experimental Model | Observed Anti-inflammatory/Anti-oxidative Effect |

| Pentoxifylline | In vitro cell culture | Inhibition of TNF-α production. nih.gov |

| Theophylline | In vitro cell culture | Suppression of inflammatory gene expression. nih.gov |

| Caffeine | Various models | Scavenging of reactive oxygen species. nih.gov |

| Propentofylline | Animal models of neurodegeneration | Inhibition of microglial activation and free radical formation. |

Studies on Lipid Homeostasis Modulation

Recent research has indicated that methylxanthines can influence lipid metabolism and homeostasis. nih.govnih.gov These effects have been observed in both in vitro and in vivo studies, suggesting a potential role for these compounds in modulating lipid profiles.

Studies in neuroblastoma cell lines have shown that methylxanthines, including caffeine, theophylline, pentoxifylline, and propentofylline, can induce changes in the levels of various lipid classes. mdpi.com These alterations are not limited to triglycerides and cholesterol but also include changes in sphingomyelins, ceramides, and phosphatidylcholine. mdpi.com For example, incubation of neuroblastoma cells with these methylxanthines led to decreased levels of triacylglycerides and cholesterol. mdpi.com

The table below summarizes some of the reported effects of methylxanthines on lipid parameters.

| Methylxanthine(s) | Experimental System | Effect on Lipid Homeostasis |

| Caffeine, Theophylline | Human adults | Increased serum free fatty acids. nih.gov |

| Caffeine, Theobromine, Theophylline, Pentoxifylline, Propentofylline | Human and murine neuroblastoma cells | Decreased levels of triacylglycerides and cholesterol. mdpi.com |

| Paraxanthine, Theophylline | Psychiatric patient population | Positive association with plasma lipid levels. frontiersin.org |

Metabolism and Biotransformation Pathways in Vitro Studies

Theoretical Implications of Metabolic Products on Biochemical Activity:As no metabolites are known, their potential biochemical activities cannot be discussed.

Until dedicated scientific research on the biotransformation of 3-(3-methoxypropyl)-1-methyl-xanthine is conducted and published, a detailed article on its metabolism cannot be written.

Analytical Methodologies for Research and Quantification of Xanthine, 3 3 Methoxypropyl 1 Methyl

Chromatographic Techniques (e.g., HPLC, LC-MS, GC-MS) in Research Contexts

Chromatographic methods are central to the separation, identification, and quantification of xanthine (B1682287) compounds from various matrices. High-performance liquid chromatography (HPLC), particularly in reversed-phase mode, is a widely used technique for the analysis of methylxanthines. nih.govazolifesciences.com

High-Performance Liquid Chromatography (HPLC):

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for identifying and quantifying compounds in complex mixtures. For xanthine derivatives, LC-MS can provide molecular weight information and fragmentation patterns, aiding in structural confirmation. researchgate.net While a specific LC-MS method for "Xanthine, 3-(3-methoxypropyl)-1-methyl-" is not documented, methods for similar compounds would involve a reversed-phase LC separation followed by electrospray ionization (ESI) in positive ion mode.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like many xanthine derivatives, derivatization is often necessary to increase their volatility. While less common than HPLC for xanthine analysis, GC-MS can be a valuable tool.

Table 7.1: Illustrative HPLC Parameters for Xanthine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | cellulosechemtechnol.ro |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile (B52724), methanol) | cellulosechemtechnol.roresearchgate.net |

| Flow Rate | Typically 0.8 - 1.2 mL/min | cellulosechemtechnol.ro |

| Detection | UV at ~270-280 nm | cellulosechemtechnol.rosielc.com |

| Temperature | Ambient or controlled (e.g., 37 °C) | cellulosechemtechnol.ro |

Spectroscopic Methods (e.g., NMR, Mass Spectrometry, UV, Fluorescence) for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure of a compound. While specific ¹H and ¹³C NMR data for "Xanthine, 3-(3-methoxypropyl)-1-methyl-" are not available, the spectra of related compounds like 3-methylxanthine (B41622) have been documented and can serve as a reference for spectral interpretation. nih.govsigmaaldrich.comnih.gov

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, the mass spectra of 3-methylxanthine have been reported, showing characteristic fragmentation. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is a simple and rapid method for the quantification of compounds that absorb light in the UV-Vis region. Xanthine derivatives typically exhibit strong absorption maxima around 270-280 nm. cellulosechemtechnol.ro This property is often utilized for detection in HPLC. nih.gov

Fluorescence Spectroscopy:

While not all xanthine derivatives are strongly fluorescent, some exhibit fluorescence that can be exploited for sensitive detection. The fluorescence properties are dependent on the specific structure of the compound and the solvent used.

Table 7.2: General Spectroscopic Properties of Xanthine Derivatives

| Technique | Typical Observation | Reference |

|---|---|---|

| ¹H NMR | Signals corresponding to methyl and propyl protons, as well as aromatic protons of the xanthine core. | nih.gov |

| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons. | nih.gov |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight and characteristic fragment ions. | researchgate.net |

| UV-Vis Spectroscopy | Absorbance maximum (λmax) in the range of 270-280 nm. | cellulosechemtechnol.ro |

Immunoassay-Based Detection in Research Applications

Immunoassays are highly sensitive and specific methods that utilize the binding of an antibody to its target antigen. While specific immunoassays for "Xanthine, 3-(3-methoxypropyl)-1-methyl-" have not been described, monoclonal antibody-based assays have been developed for other xanthines like theophylline (B1681296). nih.gov The development of an immunoassay for the target compound would require the production of specific antibodies that can recognize its unique structure. Such an assay could offer high-throughput screening capabilities in research settings. nih.gov

Method Development and Validation for Research-Grade Analysis

The development and validation of analytical methods are critical to ensure the reliability and accuracy of research data. Any new method for the analysis of "Xanthine, 3-(3-methoxypropyl)-1-methyl-" would need to undergo a thorough validation process.

Method Development:

Method development involves optimizing various parameters to achieve the desired performance. For an HPLC method, this would include selecting the appropriate column, mobile phase composition, flow rate, and detector settings to ensure adequate separation and sensitivity. nih.gov

Method Validation:

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters, as often guided by international standards, include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 7.3: Key Parameters for Analytical Method Validation

| Parameter | Description |

|---|---|

| Specificity | Ensures no interference from matrix components or related substances. |

| Linearity | Demonstrated by a linear regression analysis of concentration versus response. |

| Accuracy | Often determined by recovery studies of spiked samples. |

| Precision | Expressed as the relative standard deviation (RSD) of a series of measurements. |

| LOD & LOQ | Important for determining the sensitivity of the method. |

| Robustness | Evaluates the reliability of the method during normal use. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.